CRBN Binding Affinity: 20- to 25-Fold Improvement Over Lenalidomide
Iberdomide demonstrates significantly higher cereblon (CRBN) binding affinity than both lenalidomide and pomalidomide when evaluated in the same competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Iberdomide achieves an IC50 of 60 nM, compared to lenalidomide at 1,500 nM and pomalidomide at 1,200 nM in the identical assay format . This represents approximately a 25-fold improvement in binding affinity over lenalidomide and a 20-fold improvement over pomalidomide under identical experimental conditions [1].
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Lenalidomide: 1,500 nM; Pomalidomide: 1,200 nM |
| Quantified Difference | 25-fold vs. lenalidomide; 20-fold vs. pomalidomide |
| Conditions | Competitive TR-FRET assay, displacement of Cy5-labeled cereblon-binding compound |
Why This Matters
Higher CRBN binding affinity directly correlates with enhanced degradation efficiency of IKZF1 and IKZF3, enabling robust target engagement at lower compound concentrations and in cellular contexts with reduced CRBN expression.
- [1] ScienceDirect. Iberdomide Compound Profile. In: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. View Source
